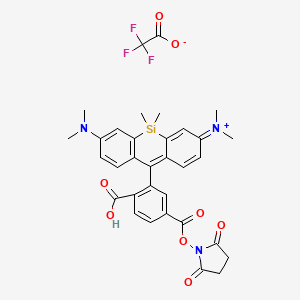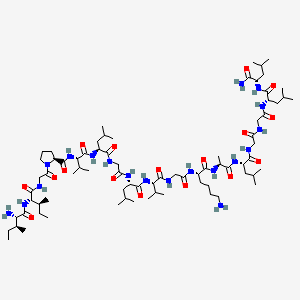
Bombinin H-BO1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombinin H-BO1 is a peptide derived from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. This compound exhibits broad-spectrum antimicrobial activity and has shown significant potential in anticancer applications, particularly against hepatocellular carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bombinin H-BO1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The primary structure of this compound is confirmed through reverse-phase high-performance liquid chromatography (HPLC) fractionation and mass spectrometry .
Industrial Production Methods: Industrial production of this compound involves the extraction of skin secretions from Bombina orientalis, followed by purification using chromatographic techniques. Advances in recombinant DNA technology also allow for the production of this compound in microbial systems, providing a scalable and sustainable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bombinin H-BO1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid substitution using specific reagents to alter the peptide sequence.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial and anticancer properties .
Scientific Research Applications
Bombinin H-BO1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in antimicrobial defense mechanisms in amphibians.
Mechanism of Action
Bombinin H-BO1 exerts its effects by entering cells through endocytosis and localizing in the cytoplasm. It targets the HSP90A-Cdc37-CDK1 axis, inducing mis-folding and degradation of CDK1 by competitively binding HSP90A with Cdc37. This disruption leads to cell-cycle arrest and apoptosis in hepatocellular carcinoma cells .
Comparison with Similar Compounds
- Bombinin H-1
- Bombinin H-2
- Maximin H15I
- Maximin H25I
- Maximin-HuI
- Maximin H3
Bombinin H-BO1 stands out due to its unique mechanism of action and significant potential in anticancer therapy, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C76H137N19O17 |
|---|---|
Molecular Weight |
1589.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C76H137N19O17/c1-20-46(17)61(78)73(109)94-64(47(18)21-2)75(111)84-38-60(100)95-28-24-26-55(95)72(108)93-63(45(15)16)76(112)91-52(31-41(7)8)68(104)82-36-59(99)88-54(33-43(11)12)71(107)92-62(44(13)14)74(110)83-37-58(98)86-49(25-22-23-27-77)69(105)85-48(19)66(102)90-51(30-40(5)6)67(103)81-34-56(96)80-35-57(97)87-53(32-42(9)10)70(106)89-50(65(79)101)29-39(3)4/h39-55,61-64H,20-38,77-78H2,1-19H3,(H2,79,101)(H,80,96)(H,81,103)(H,82,104)(H,83,110)(H,84,111)(H,85,105)(H,86,98)(H,87,97)(H,88,99)(H,89,106)(H,90,102)(H,91,112)(H,92,107)(H,93,108)(H,94,109)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-/m0/s1 |
InChI Key |
YNGKJQBJZVEION-XAKPFJBQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
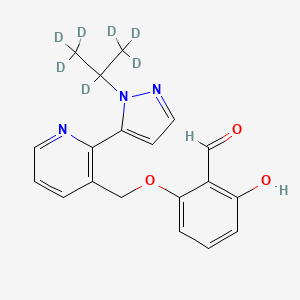

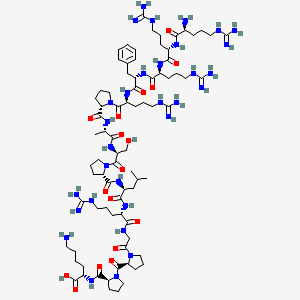
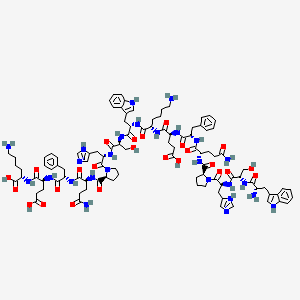

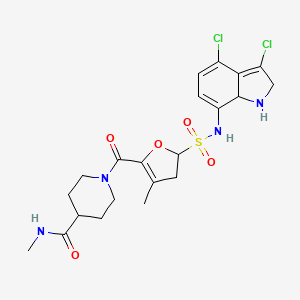
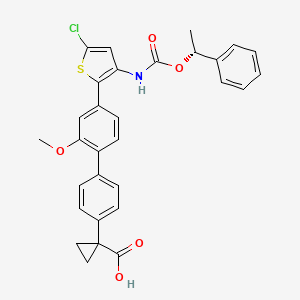

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
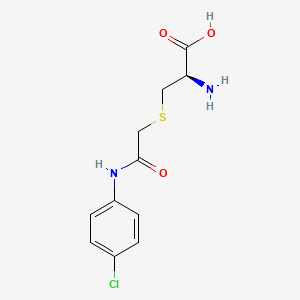
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)
